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Compound of Interest

Compound Name: Antimony sulfide

Cat. No.: B081950

This technical support center provides researchers and scientists with troubleshooting
guidance and answers to frequently asked questions regarding the reduction of defects in
antimony sulfide (Sb2Ss) thin films to improve solar cell performance.

Frequently Asked Questions (FAQS)

Q1: What are the most common types of defects in Sb2Ss thin films that limit solar cell
efficiency?

Al: The efficiency of Sb2Ss solar cells is primarily limited by several types of defects within the
absorber layer and at its interfaces. The most prevalent are:

» Point Defects: These include sulfur vacancies (Vs) and antimony vacancies (Vsb), which are
often the most dominant. Antimony antisites (Sbs) and sulfur antisites (Ssb) also contribute to
deep-level traps that facilitate non-radiative recombination of charge carriers.[1][2]
Theoretical calculations suggest Vsb and Vs are dominant and introduce deep, detrimental
states in the band gap.[2]

o Grain Boundaries (GBs): In polycrystalline Sb2Ss films, grain boundaries can act as
recombination centers for photogenerated carriers, impeding charge transport and reducing
overall efficiency.[3] However, some studies suggest that Sb2Ss may have "benign” or "self-
healing" grain boundaries where atomic relaxation removes electronic defect states.[4][5][6]
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Interface Defects: Defects at the heterojunction interface, typically between the Sb2Ss
absorber and the electron transport layer (e.g., CdS or SnO2), are a major source of
recombination, leading to a large open-circuit voltage (Vo.) deficit.[7][8][9][10] Sulfide radical
defects at the CdS/Sh2Ss interface, for instance, have been shown to significantly impact
performance.[9]

Surface Defects: The surface of the Sb2Ss film can be prone to oxidation (forming Sb20s3)
and may contain dangling bonds, which act as recombination sites.[11]

Q2: How do grain boundaries and film orientation impact device performance?

A2: Grain boundaries and the orientation of the quasi-one-dimensional (SbaSe)n ribbons in
Sh2Ss films are critical factors.[3]

Grain Boundaries: High-density grain boundaries can increase non-radiative recombination
and scatter charge carriers, which negatively impacts Vo. and the fill factor (FF).[3][12]
Reducing grain boundary density by promoting larger grain growth is a key strategy for
improving performance.[12]

Film Orientation: Sb2Ss has a unique ribbon-like crystal structure. Carrier transport is
significantly more efficient along these ribbons. Therefore, orienting the film so that these
ribbons are aligned perpendicular to the substrate facilitates vertical charge transport and
collection, boosting the short-circuit current (Js.).[4][6] Misorientation of the ribbons can
effectively block charge collection.[6]

Q3: What is "passivation" and how does it help reduce defects?

A3: Passivation refers to a process of treating the material to reduce the density of
electronically active defects. This is typically achieved by introducing specific elements or
compounds that chemically bond with the defect sites (like dangling bonds or vacancies),
satisfying their electronic requirements and moving the defect energy levels out of the
bandgap. Common passivation strategies for Sb2Ss include:

o Sulfur-Atmosphere Annealing: This process helps to passivate sulfur vacancies (Vs), a
common and detrimental defect.[11][13]
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o Surface Treatments: Applying specific chemical treatments, such as with thioacetamide

(TAA), can replenish missing sulfur at the surface, mitigating both interface and bulk defects.
[14]

e Doping: Introducing extrinsic elements (dopants) like tellurium or chlorine can help to fine-
tune the atomic ratios, passivate defects, and improve carrier concentration.[15][16]

Troubleshooting Guide
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Problem

Possible Causes

Suggested Solutions &
Strategies

Low Open-Circuit Voltage (Vo.)

1. High density of deep-level
bulk defects (e.g., Vs, Sbs)
causing high recombination
rates.[1] 2. Severe interface
recombination at the
Sh2Ss/buffer layer junction.[8]
[10] 3. High grain boundary
density acting as

recombination centers.[12]

1. Bulk Defect Passivation:
Perform post-deposition
annealing in a sulfur-rich
atmosphere to reduce sulfur
vacancies.[11] 2. Interface
Engineering: Optimize the
buffer layer (e.g., CdS)
deposition conditions.[8][9]
Consider interface passivation
treatments. 3. Grain
Engineering: Modify the
precursor solution (e.g., with
Ce3*) to increase grain size
and reduce grain boundary
density.[12]

Low Short-Circuit Current (Js.)

1. Poor film morphology (e.g.,
pinholes, non-compact layer)
leading to shunting. 2. Sub-
optimal film thickness resulting
in incomplete light absorption.
[17] 3. Unfavorable grain
orientation impeding vertical

carrier transport.[18]

1. Optimize Deposition: Fine-
tune deposition parameters
(e.g., hydrothermal growth
time, temperature) to achieve a
compact and uniform film.[17]
[18] 2. Thickness Control:
Systematically vary the
deposition time or precursor
concentration to find the
optimal absorber thickness.
[17] 3. Control Orientation:
Adjust synthesis conditions
(e.g., hydrothermal
temperature) to promote
preferential (hk1) orientation
over (hkO0) orientation.[18]

Low Fill Factor (FF)

1. High series resistance from
poor charge transport within
the Sb2Ss layer or at the

1. Improve Crystallinity:
Optimize post-annealing

temperature and duration to
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contacts. 2. High density of
trap states that limit carrier
lifetime.[1] 3. Shunting
pathways due to film

imperfections.

enhance the crystallinity of the
Sb2Ss film.[17][19] 2. Defect
Passivation: Employ
sulfurization or other
passivation techniques to
reduce trap state density.[13]
[14] 3. Light Soaking: For
some device structures, light
soaking can improve charge
transport properties in the hole
transport layer, enhancing FF.
[17](20]

Poor Film Quality (Cracks,

Pinholes, Roughness)

1. Incorrect precursor

concentration or stoichiometry.

[13] 2. Sub-optimal deposition
temperature or time.[17] 3.
Inadequate post-deposition

annealing process.[19][21]

1. Precursor Stoichiometry:
Adjust the S/Sb ratio in the
precursor solution. A slightly
sulfur-rich composition can
improve morphology.[13] 2.
Optimize Growth: Methodically
vary the deposition parameters
(e.g., temperature, time) and
analyze the resulting film
morphology using SEM.[17] 3.
Controlled Annealing: Use a
controlled annealing process
like rapid thermal processing
(RTP) to improve crystal
quality without causing film
decomposition.[11][21]

Quantitative Data on Defect Reduction Strategies

The following table summarizes the impact of various defect engineering techniques on the
performance of Sb2Ss solar cells, as reported in the literature.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://pubs.rsc.org/it-it/content/articlepdf/2023/ma/d3ma00479a
https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://repository.uobaghdad.edu.iq/file/publication/pdf/9b67e71a-8448-45ad-93cf-67eb53b038be.pdf
https://pubs.acs.org/doi/abs/10.1021/acsaem.9b01951
https://pubs.acs.org/doi/abs/10.1021/acsaem.4c01013
https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://www.pv-magazine.com/2025/06/02/u-s-scientists-build-antimony-sulfide-solar-cell-with-7-69-efficiency/
https://pubs.acs.org/doi/abs/10.1021/acsaem.9b01951
https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://repository.uobaghdad.edu.iq/file/publication/pdf/9b67e71a-8448-45ad-93cf-67eb53b038be.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12463050/
https://pubs.acs.org/doi/abs/10.1021/acsaem.9b01951
https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://www.researchgate.net/publication/372725808_Bulk_Defect_Passivation_for_Full-Inorganic_Sb2S3_Solar_Cells_by_Sulfur-Atmosphere_Recrystallization_Process
https://pmc.ncbi.nlm.nih.gov/articles/PMC12463050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Troubleshooting & Optimization
Check Availability & Pricing

BENCHE

Defect o
) Fabricatio Jsc Reference
Reduction Vo (V) FF (%) PCE (%) .
n Method (mA/cm?) Finding
Strategy
Baseline
Control
) performanc
Device (No  Hydrother ]
- 0.720 14.17 48.79 4.97 e with short
specific mal N
deposition
treatment) .
time.[17]
Optimizing
deposition
- time and
Optimized
post-
Hydrother )
Hydrother annealing
mal Growth - - - 6.89
2 mal temperatur
. e is crucial
Annealing )
for high-
quality
films.[20]
Light
soaking
improves
charge
Light ° .
_ transport in
Soaking Hydrother
- - - 7.69 the hole
Post- mal
transport
Treatment
layer,
enhancing
performanc
e.[17][20]
Sulfur Sequential 0.80 - - 3.02 A slightly
Vacancy Deposition sulfur-rich
Passivation stoichiomet
(S/Sb ratio ry
of 1.2) passivates
sulfur
© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://www.pv-magazine.com/2025/06/02/u-s-scientists-build-antimony-sulfide-solar-cell-with-7-69-efficiency/
https://pubs.acs.org/doi/10.1021/acsaem.4c03160
https://www.pv-magazine.com/2025/06/02/u-s-scientists-build-antimony-sulfide-solar-cell-with-7-69-efficiency/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

vacancies,
significantl
y boosting
Voe.[13]

Ce3+
incorporati

) on reduces
Grain .
. i grain
Engineerin
Hydrother boundary
g (Ce3+ 0.796 - - 7.66 )
) ) mal density,
Incorporati i
leading to
on)
a record-

high Vo..
(12]

S-
atmospher

Sulfur- ) e process
Rapid ]

Atmospher effectively
Thermal ]

e ] - - - 6.25 passivates

_ Evaporatio

Recrystalliz bulk

n

ation defects like
Vs and
Sh20s.[11]

Experimental Protocols
Protocol 1: Sulfur-Atmosphere Annealing for Vs
Passivation

This protocol describes a post-deposition treatment to reduce sulfur vacancies in Sb2Ss films
fabricated by a vacuum-based method.

o Sample Preparation: Deposit an amorphous Sb2Ss thin film onto the desired substrate (e.g.,
FTO/TiOz2) using a method like rapid thermal evaporation (RTE).
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Annealing Setup: Place the substrate with the amorphous Sb2:Ss film inside a quartz tube
furnace. Place a crucible containing elemental sulfur powder (S) upstream from the sample.

Inert Atmosphere: Purge the tube with high-purity Argon (Ar) or Nitrogen (N2) gas for at least
30 minutes to remove any residual oxygen. Maintain a steady flow of the inert gas
throughout the process.

Heating Process:

o Heat the sulfur source to a temperature sufficient to generate sulfur vapor (e.g., 150-
250°C). The temperature will control the sulfur partial pressure.

o Simultaneously, heat the Sb2Ss sample to the desired recrystallization temperature (e.g.,
300-380°C).

Annealing: Maintain the target temperatures for a specified duration (e.g., 10-30 minutes).
The sulfur vapor will react with the Sb2Ss film, filling sulfur vacancies.

Cool Down: After the annealing duration, turn off the heaters and allow the furnace to cool
down naturally to room temperature under the continuous inert gas flow.

Characterization: Analyze the film for improved crystallinity (XRD), morphology (SEM), and
reduced defect density (e.g., via admittance spectroscopy). Fabricate the full solar cell
device to measure performance improvement.[11]

Protocol 2: Hydrothermal Deposition for High-Quality
Sh2Ss Films

This protocol outlines a solution-based method for growing compact and well-oriented Sbh2Ss
films.

e Precursor Solution Preparation:
o Dissolve antimony potassium tartrate (e.g., 0.1 M) in deionized water.

o In a separate container, dissolve sodium thiosulfate (NazS20s) (e.g., 0.4 M) in deionized
water.
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Substrate Preparation: Clean the FTO/CdS (or other) substrate via sequential ultrasonication
in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen
gun.

Hydrothermal Reaction:
o Mix the two precursor solutions in a Teflon-lined stainless-steel autoclave.
o Place the cleaned substrate vertically inside the autoclave, immersed in the solution.

o Seal the autoclave and place it in an oven preheated to the desired deposition
temperature (e.g., 135°C).[20]

Deposition: Maintain the temperature for the optimized duration to achieve the desired film
thickness (e.g., 225 minutes).[17][20]

Post-Deposition Cleaning: After the autoclave cools to room temperature, remove the
substrate. Rinse it thoroughly with deionized water to remove any loosely attached particles
and dry with nitrogen.

Post-Annealing: Anneal the deposited Sb2Ss film in an inert atmosphere (e.g., N2) at a
specified temperature (e.g., 350°C) for a short duration (e.g., 10 minutes) to improve
crystallinity.[17][20]

Device Completion: Proceed with the deposition of the hole transport layer (e.qg., spiro-
OMeTAD) and the back contact (e.g., Au) to complete the solar cell.

Visualizations
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Caption: Experimental workflow for Sb2Ss solar cell fabrication with a key defect reduction step.
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Caption: Logical diagram showing how defects lead to reduced solar cell performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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